3-Phenyl-L-serine

Enzymatic synthesis Stereoselectivity Green chemistry

Researchers synthesizing L-DOPS (droxidopa) or glycopeptide antibiotics require the L-threo isomer with >99% ee; racemic or erythro mixtures yield inactive products. 3-Phenyl-L-serine (CAS 6254-48-4) provides the exact stereochemistry essential for bioactive peptide incorporation and chiral derivatization. • Strict L-threo configuration-validated for L-DOPS synthesis and katanosin B incorporation • Unique cooperative kinetics (Hill coefficient 3) with phenylalanine hydroxylase-critical for allosteric studies • Supplied with verified chiral purity; suitable for pharmaceutical R&D and enzyme mechanism research

Molecular Formula C16H21ClN2O3
Molecular Weight 181.19 g/mol
CAS No. 6254-48-4
Cat. No. B554943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-L-serine
CAS6254-48-4
SynonymsLeu-AMC; 62480-44-8; L-Leucine-7-amido-4-methylcoumarinhydrochloride; ST50306820; L-Leucin-7-amido-4-methylcoumarinhydrochloride; L-Leucine-4-methylumbelliferylamidehydrochloride; L-Leucine7-amido-4-methylcoumarinhydrochloride; L-Leucine-4-methyl-7-coumarinylamidehydrochloride; AC1MBYCM; H-L-LEU-AMCHCL; C16H20N2O3.HCl; L2145_SIGMA; SCHEMBL381193; 61888_FLUKA; CTK8E7196; MolPort-003-937-803; 7332AH; KM0618; AKOS025295556; L-Leucine-7-amino-4-methylcoumarinHCl; RT-013524; FT-0627936; L-Leucine7-amido-4-methylcoumarinhydrochloridesalt; L-Leucine-(4-methyl-7-coumarinylamide)hydrochloride; (2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide,chloride
Molecular FormulaC16H21ClN2O3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl
InChIInChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
InChIKeyVCRXITKKWBOQRZ-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-L-serine Procurement Guide


3-Phenyl-L-serine (CAS 6254-48-4), also designated L-threo-3-phenylserine or (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid, is a chiral, non-proteinogenic β-hydroxy-α-amino acid [1]. It serves as a critical building block for glycopeptide antibiotics (e.g., vancomycin), immunosuppressants, and the anti-Parkinsonian drug L-threo-3,4-dihydroxyphenylserine (L-DOPS) [2]. Its value lies in its specific stereochemistry (L-threo configuration) and the synthetic versatility conferred by the β-hydroxyl group, which enables precise chiral derivatization [3].

L-threo stereochemical building block for glycopeptide antibiotic, immunosuppressant, and L-DOPS research synthesis
β-hydroxyl group enables precise chiral derivatization for enzymatic studies and drug-substance research
Enzymatically-produced high stereochemical purity supports stereospecific synthesis workflows

Why Generic Serine Analogs Cannot Substitute


3-Phenyl-L-serine possesses two chiral centers, generating four distinct stereoisomers (L-threo, D-threo, L-erythro, D-erythro). Biological systems and synthetic applications exhibit strict stereospecificity; the L-threo isomer (CAS 6254-48-4) is the required configuration for L-DOPS synthesis and for incorporation into bioactive peptides like katanosin B [1]. Generic or racemic mixtures (e.g., DL-3-phenylserine) fail to provide the necessary stereochemical purity, leading to inactive products or dramatically altered enzyme kinetics. As demonstrated with phenylalanine hydroxylase, the threo and erythro diastereomers exhibit profoundly different substrate kinetics (cooperative vs. hyperbolic) and coupling efficiencies, underscoring that isomeric or generic substitution is scientifically invalid [2].

Racemate substitution Racemic or generic DL-3-phenylserine may not provide the stereochemical purity required for L-DOPS synthesis or bioactive peptide incorporation, potentially leading to inactive products.
Erythro diastereomer The erythro diastereomer exhibits fundamentally different enzyme kinetics (hyperbolic vs. cooperative) and coupling behavior with phenylalanine hydroxylase, limiting direct substitution in mechanism studies.
D-enantiomer L-phenylserine dehydrogenase recognizes only the L-threo isomer; D-threo-phenylserine requires a distinct D-specific enzyme, invalidating interchange in metabolic pathway research.

Quantifiable Differentiation Against Analogs and Isomers


Enzymatic Stereochemical Control vs. Chemical Routes

An engineered enzymatic route utilizing L-allo-threonine aldolase from Thermotoga maritima yields 3-Phenyl-L-serine with an enantiomeric excess (ee) greater than 99% and a diastereomeric excess (de) of 20% under optimized conditions (70 °C, pH 8, 20 min) . In contrast, a recent patent highlights that conventional chemical synthetic methods for this compound suffer from 'low conversion rate, poor stereoselectivity, and difficult separation,' presenting a clear procurement advantage for the enzymatically-produced, high-ee material [1].

Enzymatic vs. chemical purity
Head-to-head
Enzymatic route: >99% ee, 20% de; Chemical synthesis: poor stereoselectivity, separation challenges
Supports procurement of high-ee material for stereospecific synthesis
Enzymatic aldol condensation at 70°C, pH 8
Enzymatic synthesis Stereoselectivity Green chemistry

Threo vs. Erythro Kinetics with Phenylalanine Hydroxylase

The threo- and erythro- diastereomers of 3-phenylserine exhibit fundamentally different kinetic properties with hepatic phenylalanine hydroxylase. While erythro-phenylserine follows simple Michaelis-Menten kinetics (Km = 1.2 mM, Vmax = 1.2 µmol/min/mg), the threo isomer (which includes 3-Phenyl-L-serine) displays strong positive cooperativity (S0.5 = 4.8 mM, Vmax = 1.4 µmol/min/mg, Hill coefficient nH = 3) under identical assay conditions [1]. Furthermore, the threo isomer is largely uncoupled in the hydroxylation reaction, consuming more cofactor than product formed, whereas the erythro isomer is tightly coupled [1].

Threo vs. erythro kinetics
Direct head-to-head
threo: S0.5=4.8 mM, Vmax=1.4 µmol/min/mg, nH=3, uncoupled; erythro: Km=1.2 mM, Vmax=1.2 µmol/min/mg, coupled
Demonstrates non-interchangeable diastereomers in phenylalanine hydroxylase assays
Native enzyme, pH 6.8, 25°C
Enzyme kinetics Stereospecificity Phenylalanine hydroxylase

L-Phenylserine Dehydrogenase Substrate Specificity

L-Phenylserine dehydrogenase from Pseudomonas syringae NK-15 exhibits clear substrate preference. The enzyme catalyzes the NAD+-dependent oxidation of the β-hydroxyl group. L-threo-phenylserine (the target compound) is reported as a 'good substrate' for this enzyme [1]. While quantitative kinetic constants (Km, kcat) for the L-threo isomer are not provided in the abstract, the study explicitly contrasts this with D-phenylserine dehydrogenase, which acts on the D-threo isomer, demonstrating distinct and stereospecific enzymatic pathways for the L- and D- enantiomers [1].

Dehydrogenase specificity
Class-level inference
L-threo isomer reported as good substrate for L-phenylserine dehydrogenase; D-threo requires distinct D-enzyme
Supports stereospecific substrate selection for L-enzyme research
Quantitative kinetic constants not provided
Enzyme specificity Dehydrogenase Metabolic pathway

Thermostable SHMT Activity on Phenylserine

A thermostable serine hydroxymethyltransferase (ITBSHMT_1) from Pseudoxanthomonas taiwanensis AL17 was characterized for the synthesis of β-hydroxy amino acids. The enzyme's activity on phenylserine was quantified in the retro-aldol cleavage direction, revealing a Km of 23.26 mM, Vmax of 242 U/mg, kcat of 186 s⁻¹, and a catalytic efficiency (kcat/Km) of 8 mM⁻¹·s⁻¹ [1]. The enzyme showed optimal activity at 80°C and pH 7.5, a temperature regime impractical for mesophilic enzymes, highlighting its utility in industrial biocatalytic processes [1].

Thermostable SHMT kinetics
Supporting evidence
Km 23.26 mM, Vmax 242 U/mg, kcat 186 s⁻¹, kcat/Km 8 mM⁻¹·s⁻¹
Quantitative benchmark for high-temperature biocatalysis development
ITBSHMT_1 at 80°C, pH 7.5
Biocatalysis Serine hydroxymethyltransferase Thermostable enzyme

Validated Application Scenarios


L-DOPS Synthesis for Parkinson's Research

3-Phenyl-L-serine serves as the direct precursor for the synthesis of L-threo-3,4-dihydroxyphenylserine (L-DOPS, droxidopa), a drug used to treat neurogenic orthostatic hypotension in Parkinson's disease. The requirement for high stereochemical purity (>99% ee) of the L-threo isomer is non-negotiable, as established by enzymatic synthesis data . Procurement of the correct isomer is essential to ensure the final drug substance meets regulatory and therapeutic standards.

Phenylalanine Hydroxylase Mechanism Studies

The stark kinetic differences between threo- and erythro-phenylserine (cooperative vs. hyperbolic kinetics, coupled vs. uncoupled hydroxylation) make 3-Phenyl-L-serine a valuable probe for studying the allosteric regulation and catalytic mechanism of phenylalanine hydroxylase . Its unique cooperative behavior (Hill coefficient of 3) is not observed with the erythro isomer, making it a critical tool for elucidating enzyme structure-function relationships.

Thermostable Enzyme Biocatalysis Development

The defined kinetic parameters of 3-Phenyl-L-serine with the thermostable SHMT enzyme (ITBSHMT_1) at 80°C provide a robust foundation for developing high-temperature biocatalytic processes for β-hydroxy amino acid production . This data supports the compound's selection as a model substrate for optimizing industrial enzymatic syntheses.

Phenylserine Metabolic Pathway Elucidation

The established substrate specificity of L-phenylserine dehydrogenase for L-threo-phenylserine validates the use of 3-Phenyl-L-serine in studies aimed at mapping the catabolic pathways of β-hydroxy amino acids in bacteria like Pseudomonas syringae. The use of the correct stereoisomer is crucial for identifying and characterizing the relevant dehydrogenase enzymes in these metabolic networks.

Application
Selection Property
Validation Focus
L-DOPS research synthesis
Stereochemical purity control
Enantiomeric excess verification for precursor identity
Phenylalanine hydroxylase mechanism research
Threo diastereomer kinetic profile
Allosteric regulation and coupling efficiency assay context
High-temperature biocatalysis development
Thermostable SHMT kinetic benchmark
Process-relevant activity parameters under elevated temperature
Phenylserine catabolic pathway mapping
L-specific dehydrogenase substrate
Enzyme stereospecificity and metabolic network context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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